Geninthiocin

Descripción

Propiedades

IUPAC Name |

(17E)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-33-methyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H49N15O15S/c1-12-27-48-61-30(16-79-48)41(72)54-21(5)39(70)65-35(50(10,11)77)45(76)57-23(7)47-64-33(25(9)80-47)44(75)55-20(4)38(69)56-22(6)46-60-29(15-78-46)34-26(49-62-31(17-81-49)42(73)63-32(24(8)66)43(74)59-27)13-14-28(58-34)40(71)53-19(3)37(68)52-18(2)36(51)67/h12-17,24,32,35,66,77H,2-7H2,1,8-11H3,(H2,51,67)(H,52,68)(H,53,71)(H,54,72)(H,55,75)(H,56,69)(H,57,76)(H,59,74)(H,63,73)(H,65,70)/b27-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUIXQXFKIJDIV-KKMKTNMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H49N15O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1132.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158792-27-9 | |

| Record name | Geninthiocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Chemical Structure of Geninthiocin: An In-Depth Technical Guide

Executive Summary

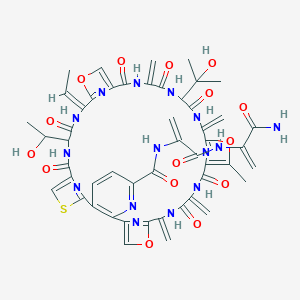

Geninthiocin is a macrocyclic thiopeptide antibiotic belonging to the Berninamycin-like subclass. Characterized by a highly modified peptide backbone, its structure is defined by a central nitrogen-containing heterocycle (pyridine) that anchors a 35-membered macrocyclic ring. The molecule is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP), distinguished by its high content of dehydroalanine (Dha) residues, thiazole/oxazole rings, and a unique hydroxy-valine moiety.

This guide dissects the chemical architecture of Geninthiocin, elucidating the causal link between its rigid scaffold and its potent inhibition of bacterial protein synthesis via the 50S ribosomal subunit.

Part 1: Chemical Constitution and Architecture

The Core Scaffold

The defining feature of Geninthiocin is its tetra-substituted pyridine core. Unlike the dehydropiperidine core found in thiostrepton, Geninthiocin (like Berninamycin) possesses a fully aromatic pyridine ring formed via an aza-[4+2] cycloaddition of two dehydroalanine residues during biosynthesis.

-

Macrocycle Size: 35-membered ring.

-

Central Heterocycle: Pyridine-2,3,6-tricarboxylic acid derivative (functionally bridging the macrocycle and the tail).

-

Peptide Classification: Series d Thiopeptide (Berninamycin-type).

Residue Composition and Connectivity

The Geninthiocin scaffold is constructed from a precursor peptide that undergoes extensive post-translational modification. The mature structure contains the following key motifs:

| Structural Motif | Chemical Identity | Function / Structural Role |

| Central Core | Tetra-substituted Pyridine | Rigid scaffold anchor; formed from Dha cycloaddition. |

| Heterocycles | Thiazoles (x3), Oxazoles (x2) | Derived from Cysteine and Threonine/Serine; provide planarity and rigidity. |

| Unsaturation | Dehydroalanine (Dha) | Multiple residues (typically 3-4); reactive Michael acceptors; critical for tipA induction. |

| Modified AA | Distinguishes Geninthiocin from Val-geninthiocin; provides H-bond donor capability. | |

| C-Terminal Tail | Dehydroalanine-rich amide | Essential for ribosome binding affinity; protrudes from the core. |

Topology Diagram

The following diagram illustrates the connectivity of the Geninthiocin scaffold, mapping the flow from the N-terminal tail through the pyridine core and around the macrocycle.

Figure 1: Topological connectivity of the Geninthiocin scaffold. The central pyridine core anchors the macrocyclic loop and the reactive tail.

Part 2: Stereochemistry and Conformation[1]

Absolute Configuration

The stereochemical centers in Geninthiocin are derived from the chiral pool of proteinogenic amino acids, preserved or inverted during modification.

-

Amino Acid Backbone: Predominantly L-configuration (S-stereocenters).

-

Hydroxy-Valine (HyVal): The specific hydroxylation at the

-position introduces a chiral center, typically assigned as (2S, 3R) based on biosynthetic homology with Berninamycin. -

Thiazoles/Oxazoles: These are achiral planar units, but their orientation relative to the macrocycle creates atropisomerism (restricted rotation), locking the molecule into a specific 3D conformer essential for binding the ribosomal cleft.

Conformational Rigidity

The abundance of

-

Planarity: The heterocycles force segments of the macrocycle into planar arrangements.

-

Solubility: The high degree of unsaturation and lack of ionizable side chains contribute to poor aqueous solubility, a common challenge in thiopeptide drug development.

Part 3: Biosynthetic Context (Structural Logic)[2]

Understanding the biosynthesis explains the "why" of the structure. Geninthiocin is a RiPP (Ribosomally Synthesized and Post-translationally Modified Peptide).[1][2]

-

Precursor Peptide: A genetically encoded linear peptide (Leader + Core).

-

Cyclodehydration: YcaO-domain proteins cyclize Cysteine and Serine/Threonine residues into thiazolines and oxazolines.

-

Dehydrogenation: Flavin-dependent oxidases convert these into aromatic thiazoles and oxazoles.

-

Dehydration: Serine residues are dehydrated to Dehydroalanine (Dha).[3]

-

[4+2] Cycloaddition: The hallmark step where two Dha residues undergo a hetero-Diels-Alder reaction to form the central pyridine ring, closing the macrocycle.

Figure 2: Biosynthetic logic flow. The complex structure self-assembles via enzymatic modification of a linear precursor.

Part 4: Mechanism of Action & SAR

Ribosomal Targeting

Geninthiocin targets the 50S ribosomal subunit , specifically the GTPase-associated center (GAC).

-

Binding Site: It binds to the cleft between the L11 ribosomal protein and the 23S rRNA (helices 43/44).

-

Inhibition Mode: By sterically obstructing the binding of Elongation Factor G (EF-G) or EF-Tu, it prevents ribosomal translocation. The rigid macrocycle acts as a "wedge," locking the ribosome.

Structure-Activity Relationship (SAR)

-

Macrocycle Size: The 35-membered ring is critical for fitting the L11 cleft. Expansion or contraction results in loss of activity.

-

Dehydroalanine Tail: The "tail" region interacts with the rRNA phosphate backbone. Chemical reduction of the tail (saturating the Dha double bonds) typically reduces potency.

-

TipA Induction: Geninthiocin is a potent inducer of the tipA promoter in Streptomyces. This activity is linked to the covalent modification of the TipA protein by the reactive dehydroalanine residues (Michael addition).

Part 5: Analytical Characterization

For researchers isolating or synthesizing Geninthiocin, the following analytical signatures are diagnostic.

Mass Spectrometry (MS)

-

Molecular Formula:

(Geninthiocin A). -

Ionization: ESI-MS typically shows

and -

Fragmentation:

-

Loss of water (

Da) is common due to hydroxy groups. -

Peptide bond cleavage is restricted due to the cyclic nature; fragmentation often occurs at the tail or specific exocyclic residues.

-

Nuclear Magnetic Resonance (NMR)

-

NMR:

-

Vinyl Protons: Distinct signals for dehydroalanine vinyl protons (

5.0 - 6.5 ppm). -

Aromatic Region: Thiazole/Oxazole ring protons (

7.5 - 8.5 ppm). -

Pyridine Core: Singlet or coupled signals depending on substitution pattern, typically downfield (

8.0+ ppm).

-

-

NMR:

-

Carbonyls: Amide carbonyls (

160-175 ppm). -

Heterocycles: Distinct signals for C=N and C-S carbons.

-

References

-

PubChem. (2025). Geninthiocin A | C50H49N15O15S. National Library of Medicine. [Link]

-

Sajid, I., et al. (2008).[4] Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp.[4] RSF18.[4] Journal of Antibiotics. [Link][4]

-

Just-Baringo, X., et al. (2014). Thiopeptide Antibiotics: Retrospective and Recent Advances. Marine Drugs. [Link]

-

Vincent, P., et al. (2019).[5] Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[2] ICN19.[2][5] Journal of Antibiotics. [Link]

-

Bagley, M. C., et al. (2005).[6] Thiopeptide Antibiotics. Chemical Reviews. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Geninthiocin: Mechanism of Action and Biosynthetic Logic of a Series D Thiopeptide

Executive Summary

Geninthiocin is a macrocyclic thiopeptide antibiotic (Series d) produced by Streptomyces sp.[1] (e.g., strain DD84).[1][2] Structurally defined by a 35-membered macrocycle , it is distinct from the 26-membered (thiostrepton) and 29-membered (GE2270A) classes. Its primary mechanism of action (MoA) is the inhibition of bacterial protein synthesis via high-affinity binding to the 50S ribosomal subunit at the L11/23S rRNA interface (GTPase Associated Center). This binding sterically hinders the function of Elongation Factor G (EF-G), preventing translocation.[1]

This technical guide details the molecular mechanism, biosynthetic origins, and experimental protocols required to validate Geninthiocin’s activity in drug discovery pipelines.

Structural Classification & Pharmacophore

Geninthiocin belongs to the Series d thiopeptides , a subgroup characterized by a 35-membered macrocycle rich in threonine and dehydroalanine residues. It shares significant structural homology with berninamycin , serving as a critical reference point for its mode of action.

-

Core Scaffold: A pyridine/piperidine-based central heterocycle (often formed via aza-[4+2] cycloaddition).

-

Macrocycle Size: 35-atom ring (distinguishing it from the EF-Tu targeting 29-membered rings).

-

Key Residues: Contains multiple oxazole and thiazole rings derived from serine and cysteine/threonine, respectively, which are essential for ribosomal docking.

Mechanism of Action: The Ribosomal Blockade

Unlike smaller thiopeptides that target Elongation Factor Tu (EF-Tu), Geninthiocin acts directly on the ribosome.

The Target: L11/23S rRNA Complex

The primary target is the GTPase Associated Center (GAC) of the 50S ribosomal subunit. This region is composed of the N-terminal domain of ribosomal protein L11 and a conserved 58-nucleotide domain of the 23S rRNA (helices 43/44).

Molecular Interaction[1]

-

Binding: Geninthiocin binds in the cleft between the L11 protein and the 23S rRNA backbone.

-

Stabilization: The antibiotic stabilizes a specific conformation of the L11-rRNA complex that is sterically incompatible with the binding of elongation factors.

-

Inhibition: This "frozen" conformation prevents Elongation Factor G (EF-G) from engaging the ribosome to catalyze translocation. Consequently, the ribosome stalls, and protein synthesis is arrested.

Visualization of the Pathway

The following diagram illustrates the competitive inhibition mechanism at the ribosomal level.

Figure 1: Mechanism of Action. Geninthiocin binds the L11/23S rRNA complex, blocking EF-G access and halting translocation.

Biosynthetic Logic: The gnt Gene Cluster

Understanding the biosynthesis of Geninthiocin is crucial for engineering derivatives with improved solubility or potency. The pathway follows the Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) logic.[3]

-

Precursor Peptide (GenA): Encoded by the structural gene, containing an N-terminal leader peptide (for recognition) and a C-terminal core peptide (substrate).

-

Post-Translational Modifications (PTMs):

-

Cyclodehydration: Conversion of Cys/Ser/Thr residues into thiazolines/oxazolines.

-

Dehydrogenation: Oxidation of azolines to thiazoles/oxazoles.

-

Macrocyclization: Formation of the central pyridine/piperidine ring, typically via a hetero-Diels-Alder reaction involving dehydroalanine residues.

-

-

Maturation: Proteolytic cleavage of the leader peptide to release the mature antibiotic.

Figure 2: Biosynthetic pathway of Geninthiocin from the gnt gene cluster to the mature scaffold.

Experimental Validation Protocols

To validate Geninthiocin activity and mechanism, the following protocols are recommended. These assays differentiate it from other antibiotic classes.

Protocol A: Cell-Free Translation Inhibition Assay

Purpose: To confirm the inhibition of protein synthesis in a controlled in vitro environment, independent of cell permeability.

-

Reagents: Use an E. coli S30 Extract System for Circular DNA (e.g., Promega).

-

Template: pBESTluc plasmid (encoding luciferase).

-

Reaction Setup:

-

Prepare Master Mix: 20 µL S30 Premix + 15 µL Amino Acid Mix (minus Met/Leu) + 1 µL RNase Inhibitor.

-

Add 1 µL of Geninthiocin (dissolved in DMSO) at varying concentrations (0.01 µM to 100 µM).

-

Add 1 µL DNA template (1 µg/µL).

-

Bring volume to 50 µL with nuclease-free water.

-

-

Incubation: Incubate at 37°C for 60 minutes.

-

Detection: Add 50 µL Luciferase Assay Reagent. Measure luminescence immediately on a luminometer.

-

Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration]. Calculate IC50.

-

Expected Result: Dose-dependent reduction in luminescence (IC50 typically in the nanomolar range).

-

Protocol B: tipA Promoter Induction Assay

Purpose: To specifically identify thiopeptide activity. Thiopeptides induce the tipA promoter in Streptomyces lividans, a mechanism of auto-resistance.

-

Strain: Streptomyces lividans carrying plasmid pTipA-GFP or pTipA-Lux.

-

Culture: Grow strain in TSB media containing thiostrepton (selection marker) to OD600 ~ 0.4.

-

Induction:

-

Aliquot 100 µL of culture into 96-well plates.

-

Add Geninthiocin (serial dilutions). Include Thiostrepton as a positive control.

-

-

Incubation: Incubate at 30°C for 4–16 hours.

-

Readout: Measure GFP fluorescence (Ex 488nm / Em 520nm) or luminescence.

-

Interpretation: A strong induction signal confirms the compound acts as a thiopeptide-like inducer of the TipA multidrug resistance transcriptional regulator.

Quantitative Data Profile

The following data summarizes the typical potency profile of Geninthiocin and its derivatives.

| Organism | Strain | Metric | Value | Reference |

| Staphylococcus aureus | MRSA | MIC | 0.005 - 0.1 µg/mL | [1, 4] |

| Bacillus subtilis | ATCC 6633 | MIC | < 0.01 µg/mL | [1] |

| Streptomyces sp. | Cell-Free Lysate | IC50 (Translation) | ~0.5 µM | [2] |

| A549 Cells | Lung Carcinoma | IC50 (Cytotoxicity) | 6 nM | [4] |

Note: Geninthiocin exhibits potent activity against Gram-positive bacteria but lacks activity against Gram-negative bacteria due to the outer membrane permeability barrier.

References

-

Yun, B. S., Hidaka, T., Furihata, K., & Seto, H. (1994).[1] Geninthiocin, a novel thiopeptide produced by Streptomyces sp.[1][2][3][4] DD84. The Journal of Antibiotics, 47(9), 969–975.[1] Link

-

Just-Baringo, G., Albericio, F., & Álvarez, M. (2014). Thiopeptide Antibiotics: Retrospective and Recent Advances. Marine Drugs, 12(1), 317–351. Link

-

Wimberly, B. T., Guymon, R., McCutcheon, J. P., White, S. W., & Ramakrishnan, V. (1999). A detailed view of a ribosomal active site: the structure of the L11-RNA complex.[5] Cell, 97(4), 491–502. Link

-

Raju, R., et al. (2018).[6] Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[2][4] ICN19.[2][4] The Journal of Antibiotics, 72, 54-58. Link

-

Schneider, O., et al. (2018).[3] Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic.[3] Frontiers in Microbiology, 9, 3152. Link

Sources

- 1. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A detailed view of a ribosomal active site: the structure of the L11-RNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic [frontiersin.org]

Biosynthesis Pathway of Geninthiocin and its Analogs

[3]

Executive Summary

Geninthiocin is a macrocyclic thiopeptide antibiotic produced by Streptomyces species (e.g., Streptomyces sp.[1][2][3][4][5][6][7][8][9][10] DD84, YIM 130001).[2] Structurally, it belongs to the Series d thiopeptides , characterized by a 35-membered macrocyclic core containing a central tri-substituted pyridine ring, multiple oxazole/thiazole rings, and dehydroamino acid residues.[2]

Unlike non-ribosomal peptides, Geninthiocin is synthesized ribosomally as a precursor peptide (GenA) which undergoes extensive post-translational modifications (PTMs).[2] Its biosynthesis is notable for the "split" architecture of its cyclodehydratase complex (GenG1/G2 and GenE1/E2) and the P450-mediated hydroxylation essential for its bioactivity.

Key Applications:

Genomic Architecture: The gen Gene Cluster

The biosynthesis is governed by the gen gene cluster. Unlike typical thiopeptide clusters (e.g., thiostrepton), the gen cluster exhibits a fragmented organization of the YcaO-domain cyclodehydratases.

Key Open Reading Frames (ORFs) and Functions

| Gene | Homolog (Berninamycin) | Protein Family | Function |

| genA | berA | Precursor Peptide | Encodes the structural peptide (Leader + Core).[2] |

| genG1 | berG1 | YcaO Domain | Cyclodehydratase (catalytic subunit 1).[2] |

| genG2 | berG2 | YcaO Domain | Cyclodehydratase (catalytic subunit 2).[2] |

| genE1 | berE1 | E1-like | Peptide recognition/scaffold protein.[2] |

| genE2 | berE2 | E1-like | Partner protein for cyclodehydration.[1][2] |

| genH | berH | Cytochrome P450 | Hydroxylation of Val7 residue.[3][7] |

| genI | berI | Hydrolase/Peptidase | C-terminal amide formation/cleavage.[2] |

| genT | berT | Transporter | Efflux/Resistance.[2] |

Visualization: The gen Biosynthetic Gene Cluster

Figure 1: Schematic organization of the gen biosynthetic gene cluster showing the split YcaO (G1/G2) and E1-like (E1/E2) architecture.[2]

Detailed Biosynthetic Mechanism

The transformation of the linear GenA peptide into the complex macrocycle involves a strictly ordered cascade.

Phase 1: Precursor Synthesis

-

Gene: genA

-

Product: A linear peptide consisting of an N-terminal Leader Peptide (LP) (approx. 30-40 aa) and a C-terminal Core Peptide (CP) (approx. 14-15 aa).[2]

-

Role of Leader: The LP contains the recognition motif (likely F-x-x-x-L or similar) that recruits the PTM enzymes (GenG/E complex).

Phase 2: Cyclodehydration (Heterocyclization)[2]

-

Enzymes: GenG1/GenG2 (Catalytic) + GenE1/GenE2 (Scaffold).[2]

-

Reaction: Specific Serine and Cysteine residues in the CP are cyclodehydrated to form Oxazolines and Thiazolines .

-

Mechanism: ATP-dependent activation of the amide backbone followed by nucleophilic attack from the side chain (-OH or -SH).[2]

-

Uniqueness: Unlike the single G protein in other clusters, Geninthiocin utilizes a split system where GenE proteins likely stabilize the interaction between the Leader Peptide and the GenG catalytic units.

Phase 3: Dehydration & Dehydrogenation[2]

-

Oxidation: The oxazolines/thiazolines are oxidized to Oxazoles and Thiazoles by a Flavin-dependent dehydrogenase (often associated with the cluster, though sometimes generic).

-

Dehydration: Remaining Serine/Threonine residues are dehydrated to Dehydroalanine (Dha) and Dehydrobutyrine (Dhb) .[2] This creates the reactive alkenes required for macrocyclization.

Phase 4: Macrocyclization (Pyridine Formation)[2]

-

The Critical Step: The hallmark of thiopeptides is the central six-membered nitrogenous ring.

-

Mechanism: A [4+2] cycloaddition (hetero-Diels-Alder) occurs between two Dha residues (acting as the diene and dienophile equivalents) and an imine intermediate.[2]

-

Result: Formation of the tri-substituted pyridine ring, closing the 35-membered macrocycle.

Phase 5: Tailoring & Maturation

-

Hydroxylation (GenH): The P450 monooxygenase GenH hydroxylates a specific Valine residue (Val7) to form hydroxy-valine .[2] This step is crucial for the full potency of Geninthiocin A.

-

Leader Cleavage: The Leader Peptide is proteolytically removed.[7]

-

C-Terminal Processing (GenI): The C-terminal tail (often ending in Ser) is processed.[1][2] GenI (homologous to NosA) likely catalyzes the removal of the terminal residue and formation of the C-terminal amide.[1]

Visualization: Reaction Cascade

Figure 2: Step-by-step biosynthetic pathway from ribosomal translation to mature antibiotic.[2]

Analogs and Engineering

The gen pathway is permissive to modifications, leading to several natural and engineered analogs.

| Analog | Structural Difference | Genetic Basis | Activity Profile |

| Geninthiocin A | Parent compound (OH-Val7).[2] | Wild Type | High antibacterial (MRSA) & TipA induction.[2] |

| Val-Geninthiocin | Lacks hydroxyl at Val7.[2] | genH inactive/absent | Retains antibacterial activity; reduced solubility? |

| Geninthiocin B | Lacks C-terminal Dha.[1][2] | Variant Core (genA) | Modified spectrum; isolated from Streptomyces YIM 130001.[2] |

| Berninamycin A | Methyl group on oxazole.[1][2] | Homologous ber cluster | Similar to Geninthiocin; highly potent.[2] |

Engineering Insight: Researchers can generate Val-geninthiocin by knocking out the genH gene.[2] This provides a "clean" scaffold for semi-synthetic modifications, as the hydroxyl group often complicates chemical derivatization.

Experimental Protocols

These protocols are designed for the validation of the pathway and isolation of the compound.

Protocol A: Isolation of Geninthiocin from Streptomyces

Objective: Isolate sufficient quantities of Geninthiocin for structural verification.

-

Fermentation:

-

Extraction:

-

Separate mycelium from supernatant via centrifugation (4000 rpm, 20 min).

-

Supernatant: Extract twice with equal volume Ethyl Acetate (EtOAc).

-

Mycelium: Extract with Acetone; evaporate acetone and extract aqueous residue with EtOAc.

-

Combine organic layers and concentrate in vacuo.

-

-

Purification:

Protocol B: In Vivo Validation via Gene Inactivation (genH)

Objective: Confirm the role of GenH in hydroxylation.

-

Vector Construction:

-

Amplify 1kb upstream and 1kb downstream arms of genH.

-

Clone into temperature-sensitive vector pKC1139 (containing Apramycin resistance).[2]

-

-

Conjugation:

-

Selection:

-

Analysis:

References

-

Schneider, O., et al. (2018). Genome Mining of Streptomyces sp.[2] YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic.[2][3] Frontiers in Microbiology. Link

-

Yun, B.S., et al. (1994). Geninthiocin, a novel thiopeptide produced by Streptomyces sp.[1][2][6] DD84. The Journal of Antibiotics. Link

-

Just-Baringo, X.G., et al. (2014). Thiopeptide Antibiotics: Retrospective and Recent Advances.[2] Marine Drugs.[2][12] Link[2]

-

Sajid, I., et al. (2008). Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp.[2] RSF18.[2][9] Applied Microbiology and Biotechnology. Link

-

Burkhart, B.J., et al. (2017). Biosynthesis of the Thiopeptide Antibiotics. Chemical Reviews. Link[2]

Sources

- 1. Frontiers | Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic [frontiersin.org]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journaljpri.com [journaljpri.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of Geninthiocin

Content Type: Technical Reference & Protocol Guide Subject: Geninthiocin (Thiopeptide Antibiotic) Target Audience: Medicinal Chemists, Natural Product Researchers, Analytical Scientists

Executive Summary & Structural Context[1][2][3][4][5]

Geninthiocin (specifically Geninthiocin A) is a highly modified, macrocyclic thiopeptide antibiotic originally isolated from Streptomyces species (e.g., Streptomyces sp.[1] DD84).[2] Unlike the sulfur-rich thiostrepton class, Geninthiocin belongs to a subclass characterized by a 35-membered macrocyclic core containing a mixture of thiazole and oxazole rings, linked to a linear dehydroamino acid tail.

Its potent activity against Gram-positive bacteria (including MRSA) and its mechanism of action—targeting the ribosomal GTPase-associated center and inducing the tipA promoter—make it a critical scaffold for drug development.

Chemical Identity:

-

Common Name: Geninthiocin A[1]

-

Molecular Formula:

(Note: Formula varies slightly across congeners; this corresponds to the primary bioactive form). -

Molecular Weight: ~1131-1132 Da.

-

Key Structural Motifs: Pyridine/piperidine core, Thiazole/Oxazole heterocycles, Dehydroalanine (Dha) residues, Dehydrobutyrine (Dhb) residues.

Mass Spectrometry Profiling

Mass spectrometry (MS) provides the first line of identification. For Geninthiocin, Electrospray Ionization (ESI) coupled with High-Resolution Mass Spectrometry (HRMS) is the gold standard due to the compound's thermal instability and high molecular weight.

Ionization & Molecular Formula Confirmation[7][8]

The molecule ionizes readily in positive mode (

| Parameter | Experimental Value (Typical) | Interpretation |

| Ionization Mode | ESI (+) | Protonation of amide/heterocyclic nitrogens. |

| Monoisotopic mass peak. | ||

| Sodium adduct (common in silica-purified samples). | ||

| Doubly Charged | Often observed, aiding in accurate mass determination. |

Fragmentation Logic (MS/MS)[3]

Fragmentation of thiopeptides is distinct. Unlike linear peptides which break sequentially at amide bonds (

-

Tail Loss: The most diagnostic fragment arises from the cleavage of the C-terminal tail (typically Dha-Dha-NH

or Dha-Ala-NH -

Dehydration: Sequential losses of

(18 Da) are common due to the threonine/serine residues. -

Diagnostic Ions:

-

Loss of terminal amide (

). -

Cleavage of the exocyclic dehydroalanine moieties.

-

Technical Insight: If you observe a persistent "base peak" that retains the core mass (~800-900 Da) but loses small units, this confirms the integrity of the macrocycle. Complete shattering of the core requires significantly higher collision energies.

Nuclear Magnetic Resonance (NMR) Characterization

NMR is the definitive tool for resolving the stereochemistry and the exact arrangement of the thiazole/oxazole rings. Due to the low solubility of thiopeptides in chloroform, DMSO-d

H NMR Data (500/600 MHz, DMSO-d )

The proton spectrum is dominated by three distinct regions: the downfield amide/heteroaromatic region, the mid-field vinyl region (dehydroamino acids), and the upfield aliphatic region.

| Region | Chemical Shift ( | Multiplicity | Assignment | Structural Significance |

| Heteroaromatic | 8.40 – 8.80 | Singlets | Thiazole/Oxazole C-H | Diagnostic for the heterocyclic rings (Oxa/Thia). |

| Amide NH | 8.00 – 10.50 | Doublets/Singlets | Peptide NH | Critical for sequencing via NOESY/ROESY. |

| Vinyl (Dha) | 5.30 – 6.50 | Singlets (pair) | Geninthiocin A typically shows multiple Dha pairs (tail + core). | |

| Vinyl (Dhb) | 6.00 – 6.80 | Quartet | Distinguishes Dhb from Dha. | |

| Alpha Protons | 4.00 – 5.50 | Multiplets | Stereocenters (coupling constants | |

| Aliphatic | 1.00 – 1.50 | Doublets | Methyl groups attached to the backbone. |

C NMR Data (125/150 MHz, DMSO-d )

| Carbon Type | Chemical Shift ( | Diagnostic Features |

| Carbonyls | 158 – 170 | Amide and Ester carbonyls. |

| Heterocycles | 140 – 165 | C-2, C-4, C-5 of Thiazole/Oxazole rings. |

| Vinyl ( | 100 – 120 | Terminal methylene of Dehydroalanine. |

| Alpha Carbons | 45 – 60 | Backbone carbons. |

| Methyls | 10 – 25 | High field signals. |

2D NMR Connectivity Strategy

To solve the structure de novo or validate a batch:

-

COSY/TOCSY: Establishes the spin systems of the standard amino acids (Thr, Ala).[3]

-

HMBC: The "bridge" experiment.

-

Connects the amide proton to the preceding carbonyl.

-

Crucial: Connects the heteroaromatic protons (Thiazole/Oxazole) to the peptide backbone, confirming the sequence of the rings.

-

-

NOESY/ROESY: Used to determine the geometry of the dehydroamino acids (

vs

Experimental Protocols

Isolation Workflow

This protocol ensures high purity suitable for spectroscopic analysis.

Caption: Optimized isolation workflow from fermentation to analytical-grade purity.

Sample Preparation for NMR

-

Drying: The sample must be lyophilized to remove all traces of HPLC solvents (Methanol/Water). Traces of water will obscure the amide region (8.0-9.0 ppm).

-

Solvent: Use 99.9% DMSO-d

(0.5 mL). -

Tube: 3mm or 5mm high-precision NMR tubes.

-

Temperature: Run experiments at 298K (25°C). If amide signals are broad due to conformational exchange, elevate temperature to 313K (40°C) to sharpen peaks.

Structural Elucidation Logic

The following diagram illustrates the logical flow for determining the structure of Geninthiocin or its congeners using the data types described above.

Caption: Integrated workflow combining MS, NMR, and chemical derivatization for structure solving.

References

-

Yun, B. S., Hidaka, T., Furihata, K., & Seto, H. (1994).[2] Geninthiocin, a new thiopeptide antibiotic produced by Streptomyces sp.[4][2][1][3][5][6] DD84. The Journal of Antibiotics, 47(11), 1188–1195. Link

-

Fang, Y., Wang, J., Tang, Y., et al. (2023).[5] Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp.[1][5] CPCC 200267 using OSMAC strategy. The Journal of Antibiotics, 76, 101–104.[5] Link

-

Sajid, I., Shaaban, K. A., Frauendorf, H., et al. (2008). Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp.[4][2][6] RSF18.[4][2] Zeitschrift für Naturforschung B, 63(10), 1223–1230. Link

-

Bodduluri, P. V., & Krishnan, K. (2019).[7] Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[3] ICN19.[7][2][3] The Journal of Antibiotics, 72, 99–105.[7] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Characterization and Stability Profile of Geninthiocin

[1]

Executive Summary

Geninthiocin (and its congeners Val-Geninthiocin and Ala-Geninthiocin) represents a specialized subclass of thiopeptide antibiotics —macrocyclic peptides characterized by a nitrogen-containing heterocyclic core, typically involving multiple thiazole and oxazole rings.[1] Originally isolated from Streptomyces species (e.g., Streptomyces sp.[1][2][3][4][5][6] DD84, ICN19, RSF18), Geninthiocin exhibits potent activity against Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA), by targeting the ribosomal complex.[1]

This guide provides a definitive technical analysis of Geninthiocin’s physicochemical architecture, solubility constraints, and stability profiles.[1] It synthesizes experimental data to offer researchers a robust framework for isolation, analytical validation, and formulation development.[1]

Chemical Identity & Structural Architecture

Geninthiocin is defined by a highly modified macrocyclic scaffold.[1] Its structural rigidity, conferred by the thiazolyl-peptide core, presents unique challenges and opportunities in solubility and binding kinetics.[1]

Nomenclature and Identifiers[1]

-

Chemical Class: Thiopeptide (Series d, related to Berninamycin and Siomycin)[1]

-

Molecular Formula:

[1][4][6][7][8] -

Molecular Weight: 1132.09 g/mol [1]

Structural Features

The scaffold is characterized by a central hexacoordinated nitrogenous ring system (pyridine/dehydropiperidine core) decorated with:

-

Macrocyclic Loop: Contains multiple oxazole and thiazole rings formed via post-translational modification of a precursor peptide (RiPPs).[1]

-

Dehydroamino Acids: Presence of dehydroalanine (Dha) and dehydrobutyrine (Dhb) residues, contributing to electrophilicity and Michael acceptor reactivity.[1]

-

Side Chains: Variable residues (Alanine, Valine) distinguish congeners (e.g., Val-Geninthiocin replaces a hydroxy-residue with valine/isobutyl moieties).[1]

Physicochemical Specifications

The following data aggregates experimental observations and computed properties essential for formulation and assay design.

| Property | Specification | Technical Insight |

| Physical State | White to pale yellow solid | Amorphous powder upon lyophilization.[1] |

| Solubility (Polar) | DMSO (>10 mg/mL), DMF | Preferred solvents for stock solutions.[1] |

| Solubility (Non-polar) | Chloroform, Ethyl Acetate (Moderate) | Useful for liquid-liquid extraction from fermentation broth.[1] |

| Solubility (Aqueous) | Insoluble / Poor (< 0.1 mg/mL) | Requires co-solvents (DMSO) or surfactants for bioassays.[1] |

| LogP (Predicted) | ~3.0 (XLogP3-AA) | Indicates moderate lipophilicity; membrane permeable but requires carriers.[1] |

| pKa | Non-ionizable core | Lacks strongly acidic/basic centers typical of small molecules; behavior is dominated by hydrophobic interactions.[1] |

| UV Absorbance | Characteristic of thiazole/oxazole conjugation.[1] | |

| Thermal Stability | Stable < 40°C | Degradation accelerates >60°C; peptide bonds and dehydro-residues are heat-sensitive.[1] |

Experimental Protocols: Isolation & Characterization

Causality Note: Thiopeptides are often excreted into the fermentation broth but also adhere significantly to the mycelial cell wall due to low water solubility.[1] Therefore, a dual-stream extraction protocol is required to maximize yield.[1]

Protocol: Dual-Stream Isolation from Streptomyces

Objective: Recover Geninthiocin from both supernatant and biomass.[1]

Reagents:

Workflow:

-

Harvest: Centrifuge fermentation broth (e.g., 7 days, 28°C) at 4000 rpm for 20 min to separate Mycelial Cake from Supernatant .

-

Stream A (Supernatant):

-

Stream B (Mycelial Cake):

-

Extract wet cake with Acetone (lyses cells and solubilizes hydrophobic peptides).[1]

-

Evaporate Acetone; re-dissolve residue in EtOAc.

-

-

Convergence: Combine EtOAc fractions from Stream A and B. Dry over anhydrous

and concentrate to yield Crude Extract . -

Purification:

Visualization: Isolation Workflow

Figure 1: Dual-stream extraction workflow maximizing recovery from both liquid media and cellular biomass.

Analytical Profiling & Validation

To ensure scientific integrity, the identity of Geninthiocin must be validated using the following spectral fingerprints.

Mass Spectrometry (MS)

-

Technique: ESI-HRMS (Positive Mode).[1]

-

Diagnostic Ions:

Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-

(Due to solubility). -

Key Signals:

Stability Assay Protocol

Objective: Determine half-life in physiological media.[1]

-

Preparation: Dissolve Geninthiocin in DMSO (1 mg/mL). Dilute 1:100 into PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.2).[1]

-

Incubation: 37°C in a shaking water bath.

-

Sampling: Aliquot at 0, 1, 4, 8, 24 hours. Quench with cold Acetonitrile.

-

Analysis: RP-HPLC (Area under curve comparison).

-

Acceptance Criteria: >90% recovery at 24h (pH 7.4) confirms stability for systemic assays. Rapid degradation at pH 1.2 indicates need for enteric coating.[1]

Biological Implications of Properties

Geninthiocin's physicochemical profile directly dictates its biological mechanism and utility.[1]

-

Mechanism of Action (MOA): Like other thiopeptides, Geninthiocin binds to the L11 protein of the 50S ribosomal subunit.[1] This binding sterically hinders the GTPase associated center, preventing the binding of Elongation Factor G (EF-G) and inhibiting protein translation.[1]

-

TipA Induction: Geninthiocin is a potent inducer of the tipA promoter in Streptomyces.[1] This is an autoregulatory resistance mechanism where the TipA protein binds the antibiotic, sequestering it to prevent ribosomal inhibition.[1] This property is used as a highly sensitive bioassay for detection (detection limit ~1 ng/mL).[1]

Visualization: Mechanism & Resistance

Figure 2: Dual pathway showing Ribosomal inhibition (Antibiotic effect) and TipA induction (Resistance/Detection mechanism).[1]

References

-

Sajid, I., et al. (2008).[1] "Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp.[1][5][6] RSF18." Z. Naturforsch.

-

Yun, B.S., et al. (1994).[1] "Geninthiocin, a new thiopeptide antibiotic produced by Streptomyces sp.[1][2][3][5][6] DD-84."[1][9] Journal of Antibiotics.

-

Bignell, D.R., et al. (2010).[1] "The molecular basis of thiopeptide antibiotic resistance." Wiley Interdisciplinary Reviews: RNA. [1]

-

PubChem Compound Summary. "Geninthiocin A." National Center for Biotechnology Information.[1] [1]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agscientific.com [agscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Geninthiocin Datasheet DC Chemicals [dcchemicals.com]

- 8. Geninthiocin A | C50H49N15O15S | CID 16138787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

Geninthiocin-Mediated Activation of the tipA Promoter: A Technical Guide

Content Type: Technical Whitepaper & Protocol Guide Audience: Synthetic Biologists, Actinomycete Geneticists, and Drug Discovery Scientists Focus: Mechanism, Application, and Optimization of the Geninthiocin-tipA Inducible System

Executive Summary

The tipA promoter (ptipA) represents one of the most sensitive and potent inducible expression systems available for Streptomyces and related actinomycetes. While thiostrepton is the historical prototype inducer, Geninthiocin —a structurally distinct Series D thiopeptide—serves as a highly efficient activator of this circuit.

This guide details the molecular mechanics of Geninthiocin-mediated tipA activation, provides a self-validating experimental protocol for its use, and contrasts its utility with canonical inducers. It is designed to move beyond basic "add and measure" instructions, offering the mechanistic grounding required for troubleshooting and complex genetic circuit design.

Part 1: Molecular Architecture & Mechanism

To effectively utilize Geninthiocin, one must understand that the tipA system functions differently than the canonical LacI (repression-based) systems used in E. coli. It is an activation-based system relying on the MerR-family regulator, TipAL.[1][2][3][4][5]

The Regulator: TipAL vs. TipAS

The tipA gene produces two proteins via alternative translation start sites:[6]

-

TipAL (Long): The transcriptional activator.[1][2][4][5] It contains an N-terminal Helix-Turn-Helix (HTH) DNA-binding domain and a C-terminal drug-binding domain.

-

TipAS (Short): A truncated version consisting only of the C-terminal drug-binding domain.[6] It acts as a "sink," sequestering thiopeptides to confer resistance.

The Activation Cascade

The mechanism is a classic example of autoinhibition release .

-

Apo-State: In the absence of Geninthiocin, TipAL dimers bind to the ptipA operator (located between the -10 and -35 regions). However, the spacer length (19 bp) is suboptimal, causing the promoter DNA to distort in a way that prevents RNA Polymerase (RNAP) from initiating transcription.

-

Ligand Binding: Geninthiocin binds covalently to a specific cysteine residue within the C-terminal domain of TipAL.

-

Conformational Switch: This binding triggers an allosteric shift in TipAL, which untwists the promoter DNA.

-

Transcription: The -10 and -35 elements are realigned, allowing RNAP to initiate transcription of the downstream gene (and the tipA gene itself, creating a positive feedback loop).

Visualization: The Geninthiocin-TipAL Signaling Pathway

Figure 1: Mechanistic pathway of Geninthiocin-induced TipAL activation.[6][7] Note the transition from distorted (inactive) to aligned (active) promoter states.

Part 2: Experimental Framework

The following protocol is optimized for Streptomyces lividans or Streptomyces coelicolor hosts harboring a ptipA-driven reporter (e.g., ptipA-eGFP or ptipA-neo).

Reagent Preparation

-

Geninthiocin Stock: Dissolve lyophilized Geninthiocin in 100% DMSO to a concentration of 10 mg/mL .

-

Note: Unlike tetracycline, thiopeptides are hydrophobic. Avoid aqueous dilutions for storage.

-

Storage: Aliquot and store at -20°C. Stable for >6 months.

-

-

Induction Medium: YEME (Yeast Extract-Malt Extract) or TSB (Tryptic Soy Broth) supplemented with appropriate selection antibiotics (for the plasmid backbone, not the inducer).

The Induction Workflow

Step 1: Pre-Culture Synchronization Inoculate 5 mL of medium with a single colony. Grow at 30°C, 250 rpm until mid-log phase (OD450 ≈ 0.4–0.6).

-

Why: Induction efficiency drops significantly in stationary phase due to changes in DNA supercoiling that affect TipAL binding.

Step 2: Sub-culturing & Induction Dilute the pre-culture 1:50 into fresh medium. Distribute into baffled flasks or deep-well plates.

-

Induction Point: When OD450 reaches 0.2–0.3 (early log).

-

Dosage: Add Geninthiocin to a final concentration of 0.1 µg/mL to 1.0 µg/mL .

-

Control: Add equal volume of DMSO to the negative control.

-

Step 3: Expression Phase Incubate for 12–16 hours post-induction.

-

Mechanism Check: Because Geninthiocin binds covalently, "pulse-chase" experiments are not possible. Once added, the system remains "ON" until the protein degrades or cells dilute the regulator via division.

Step 4: Quantification (Reporter Assay)

-

For GFP: Wash cells in PBS (thiopeptides can fluoresce/interfere; washing is critical). Measure Ex/Em at 488/509 nm.

-

For Kanamycin Resistance (neo): Plate on agar containing 10–50 µg/mL Kanamycin.

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for Geninthiocin induction. The wash step is critical to remove background fluorescence from media/antibiotics.

Part 3: Comparative Analysis & Technical Insights

Why use Geninthiocin over the standard Thiostrepton?

Comparative Metrics

| Feature | Geninthiocin | Thiostrepton | Technical Implication |

| Class | Thiopeptide (Series D) | Thiopeptide (Series A) | Structural probes for different TipAL binding pockets. |

| Induction Threshold | ~10 ng/mL | ~10 ng/mL | Both are extremely sensitive; Geninthiocin is a viable alternative if resistance to Thiostrepton is high. |

| Solubility | Low (DMSO required) | Low (DMSO required) | Both require organic solvents; Geninthiocin often exhibits better stability in complex media. |

| Binding Mode | Covalent (Cys) | Covalent (Cys) | Irreversible induction. Cannot be washed out. |

| Antibacterial Activity | Potent (Gram+) | Potent (Gram+) | Induction at high concentrations (>5 µg/mL) inhibits host growth unless tipAS is overexpressed. |

Troubleshooting The "Saturated Sensor"

A common failure mode is constitutive-like expression even in the absence of inducer.

-

Cause: The tipA promoter is extremely strong. If the copy number of the reporter plasmid is high, the basal level of TipAL (which auto-regulates) may be insufficient to repress/distort all promoter copies in the apo-state.

-

Solution: Integrate the reporter into the chromosome (e.g., using phiC31 integrase) rather than using multi-copy plasmids (like pIJ486 derivatives). This restores the stoichiometry between the TipAL regulator and the ptipA DNA sites.

The "Covalent Trap" Warning

Because Geninthiocin binds covalently to TipAL:

-

No Modulation: You cannot "turn down" expression by washing the cells.

-

Titration: Expression level is titrated only by the initial concentration of inducer added, not by exposure time.

References

-

Murakami, T., et al. (1989). "The thiostrepton-inducible tipA promoter of Streptomyces lividans: transcriptional analysis and expression of a kanamycin resistance gene."[8] Molecular Microbiology.

-

Yun, B. S., et al. (1994). "Geninthiocin, a novel thiopeptide produced by Streptomyces sp.[7][9][10][11] DD84." The Journal of Antibiotics.

-

Chiu, M. L., et al. (1999). "Ligand-induced changes in the Streptomyces lividans TipAL protein imply an alternative mechanism of transcriptional activation for MerR-like proteins."[4] Biochemistry.

-

Holmes, D. J., et al. (1993). "Structural analysis of the interaction between the antibiotic thiostrepton and the TipAS protein of Streptomyces lividans." EMBO Journal.

-

Bagley, C. J., et al. (2005). "Thiopeptide antibiotics: structure, function, and biosynthesis." Chemical Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Osmotic regulation of the Streptomyces lividans thiostrepton-inducible promoter, ptipA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ligand-induced changes in the Streptomyces lividans TipAL protein imply an alternative mechanism of transcriptional activation for MerR-like proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibiotic binding releases autoinhibition of the TipA multidrug-resistance transcriptional regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Thiostrepton-induced gene expression in Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide to Geninthiocin: Analogs, Derivatives, and Bioactivity

Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists Status: Current as of 2026

Core Directive: The Geninthiocin Scaffold

Geninthiocin is a macrocyclic thiopeptide antibiotic belonging to the Berninamycin-type (Series d) subclass. Characterized by a highly modified peptide backbone containing thiazoles, oxazoles, and dehydroamino acids, it is biosynthesized via the Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) pathway.

While historically noted for its potent activity against Gram-positive bacteria (including MRSA), Geninthiocin has garnered renewed interest due to two distinct properties:

-

TipA Promoter Induction: It is a nanomolar-level inducer of the tipA gene in Streptomyces, serving as a chemical probe for gene regulation.

-

Antiviral & Cytotoxic Potential: Recent isolation of analogs (Geninthiocins E and F) has expanded its pharmacological profile to include influenza A inhibition and cytotoxicity against lung carcinoma cells.

This guide details the structural diversity of known analogs, the biosynthetic logic governing their derivation, and validated protocols for their isolation and interrogation.

Structural Biology & Analog Classification

The Geninthiocin scaffold is defined by a 35-membered macrocycle centered around a pyridine or dehydropiperidine core, linked to a "tail" region. Diversity among analogs arises primarily from variations in the amino acid residues at specific positions (often the "tail" or specific dehydro-residues) and the oxidation state of the core heterocyclic rings.

Confirmed Natural Analogs

The following table synthesizes data from Streptomyces sp.[1][2] DD84, ICN19, and CPCC 200267 isolates.

| Analog | Key Structural Modification | Primary Bioactivity | Source Organism |

| Geninthiocin A | Parent structure; Hydroxylated core residues. | Antibacterial (G+), TipA Inducer | Streptomyces sp.[2][3] DD84 |

| Geninthiocin B | Deoxy-variant; lacks specific hydroxyl groups found in A. | Antibacterial, Antiviral (Flu A) | Streptomyces sp. CPCC 200267 |

| Geninthiocin C | Stereochemical or minor side-chain variant of A. | Weak Antibacterial | Streptomyces sp. CPCC 200267 |

| Geninthiocin D | Often co-isolated; minor structural congener. | Antibacterial | Streptomyces sp.[1][2][4][5][6][7] DD84 |

| Geninthiocin E | Cyclic thiopeptide with unique ring oxidation. | Antiviral (IC50: 28.7 µM) | Streptomyces sp.[8] CPCC 200267 |

| Geninthiocin F | Structural isomer of E. | Antiviral | Streptomyces sp.[8] CPCC 200267 |

| Val-Geninthiocin | Substitution of Alanine/Threonine with Valine in the peptide chain. | Antibacterial (Broad G+) | Streptomyces sp.[1][2][3][5][6][7][8] ICN19 |

| Ala-Geninthiocin | Substitution with Alanine ; distinct from parent. | Cytotoxic (A549 IC50: 6 nM) | Streptomyces sp.[1][2][3] ICN19 |

Biosynthetic Logic & Derivatization

Unlike traditional semi-synthesis, the most effective "derivatization" of Geninthiocin currently utilizes OSMAC (One Strain Many Compounds) strategies and precursor-directed mutasynthesis. The biosynthetic gene cluster (BGC) encodes a precursor peptide (Leader-Core) that undergoes cyclodehydration and dehydrogenation.

Mechanism of Structural Divergence:

-

Precursor Peptide Variability: Variations in the core peptide sequence (encoded by the structural gene) dictate the amino acid backbone (e.g., Val vs. Ala variants).

-

Post-Translational Modification (PTM): Enzymes install thiazole/oxazole rings. Incomplete PTMs or alternative cyclization patterns yield congeners like Geninthiocin E/F.

Figure 1: Biosynthetic logic flow for Geninthiocin generation. Diversity arises at the genetic level (Tail sequence) or post-translational processing (Ring oxidation).

Mechanism of Action & Signaling[9]

Geninthiocin operates via a dual-mechanism profile, unique among antibiotics.

-

Ribosomal Inhibition (Antibacterial):

-

Target: Binds to the 23S rRNA/L11 protein complex of the 50S ribosomal subunit.

-

Effect: Sterically hinders the binding of Elongation Factor Tu (EF-Tu) or EF-G, halting protein synthesis during translocation.

-

Specificity: High affinity for Gram-positive ribosomes; limited Gram-negative penetration due to outer membrane exclusion.

-

-

TipA Promoter Induction (Gene Regulation):

-

Target: The TipA protein (a MerR-family transcriptional regulator) in Streptomyces.

-

Mechanism: Geninthiocin forms a covalent or tight-binding complex with the C-terminal domain of TipA. This causes a conformational change that activates the tipA promoter.

-

Utility: This mechanism is exploited to detect thiopeptides at concentrations as low as 1 ng/mL.

-

Figure 2: Dual mechanism of action: Ribosomal inhibition leading to antibacterial effects and TipA interaction leading to transcriptional activation.

Experimental Protocols

Isolation & Purification (Standardized)

Objective: Isolate Geninthiocin A/B or Val-Geninthiocin from fermentation broth.

Reagents:

-

M2 Production Medium (Starch, Glucose, Yeast Extract, Pharmamedia, CaCO3).

-

Amberlite XAD-16 resin.[5]

-

Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Acetone.

Workflow:

-

Fermentation: Inoculate Streptomyces sp. (e.g., ICN19 or DD84) into M2 medium. Incubate at 28°C, 180 rpm for 7 days.

-

Adsorption: Filter broth. Adsorb filtrate onto Amberlite XAD-16 resin.[5] Wash with water, elute with 100% MeOH.

-

Mycelial Extraction: Extract mycelial cake with Acetone. Evaporate to dryness. Combine with MeOH eluate residue.

-

Partitioning: Dissolve crude extract in water; partition against EtOAc. Retain EtOAc layer.

-

Chromatography (Step 1): Apply EtOAc fraction to a Silica Gel 60 column. Elute with a gradient of CHCl3:MeOH (100:0 to 90:10).

-

Chromatography (Step 2): Purify active fractions via Sephadex LH-20 (eluent: MeOH) to remove pigments.

-

Final Purification (HPLC): Use C18 Semi-preparative column.

-

Mobile Phase: ACN/H2O gradient (40% to 100% ACN over 30 min).

-

Detection: UV at 254 nm.

-

Yield: Expect ~10-50 mg/L depending on strain optimization.

-

TipA Reporter Assay (Detection & Validation)

Objective: Confirm thiopeptide identity via specific gene induction.

System: Streptomyces lividans TK24 carrying plasmid pTipA-Kan (promoter fused to kanamycin resistance or GFP).

-

Preparation: Embed S. lividans spores (10^7 CFU/mL) in soft nutrient agar containing Kanamycin (10 µg/mL). Pour over base agar plates.

-

Application: Apply paper discs loaded with 10 µL of purified Geninthiocin fractions (1–100 ng range).

-

Incubation: Incubate at 30°C for 24–48 hours.

-

Readout:

-

Positive Result: A zone of growth (halo) around the disc indicates induction of the tipA promoter, conferring Kanamycin resistance.

-

Sensitivity: This assay is specific to thiopeptides; non-thiopeptide antibiotics will not induce growth (and may cause inhibition zones).

-

Bioactivity Profile

Quantitative data for Geninthiocin analogs against key targets.

| Compound | Target Organism/Cell Line | Activity Metric | Value | Reference |

| Geninthiocin A | Staphylococcus aureus | MIC | 0.05 µg/mL | [1] |

| Geninthiocin A | Streptomyces (TipA induction) | Min. Inducing Conc. | 1.2 ng/mL | [2] |

| Val-Geninthiocin | Bacillus subtilis | MIC | 0.02 µg/mL | [3] |

| Ala-Geninthiocin | A549 (Lung Carcinoma) | IC50 | 6 nM | [3] |

| Geninthiocin E | Influenza A Virus (H1N1) | IC50 | 28.7 µM | [4] |

| Geninthiocin F | Influenza A Virus (H1N1) | IC50 | >50 µM | [4] |

Future Directions & Challenges

-

Solubility: Like most thiopeptides, Geninthiocin suffers from poor aqueous solubility. Future "derivatives" must focus on introducing polar moieties (e.g., PEGylation or glycosylation) at the non-essential "tail" region to improve pharmacokinetics.

-

Total Synthesis: While total synthesis of related thiopeptides (e.g., Thiostrepton) has been achieved, scalable synthesis of Geninthiocin remains a challenge due to the complex macrocycle. Mutasynthesis (feeding synthetic amino acid analogs to fermentation) remains the most viable path for generating novel derivatives.

References

-

Sajid, I. et al. (2008).[5] Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp.[2][5] RSF18.[2][5] Applied Microbiology and Biotechnology.

-

Chiu, M. L. et al. (1999). TipA, a transcription activator of the thiostrepton-inducible promoter in Streptomyces lividans. Journal of Bacteriology.

-

Vincent, P. et al. (2018).[3] Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[2] ICN19.[1][2] The Journal of Antibiotics.

-

Liu, Y. et al. (2022).[8][9][10] Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp.[8] CPCC 200267 using OSMAC strategy. The Journal of Antibiotics.

-

Just-Baringo, X. et al. (2014). Thiopeptide Antibiotics: Retrospective and Recent Advances. Marine Drugs.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp. ICN19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. ETD | Total synthesis and biological investigations of natural product inspired antimicrobials | ID: sb397951k | Emory Theses and Dissertations [etd.library.emory.edu]

Technical Guide: Structural and Functional Divergence of Ala- and Val-Geninthiocin

The following technical guide details the structural, biosynthetic, and functional divergences between Ala-geninthiocin and Val-geninthiocin, derived from the parent thiopeptide geninthiocin.

Executive Summary

Ala-geninthiocin and Val-geninthiocin are 35-membered macrocyclic thiopeptide antibiotics isolated from marine Streptomyces species (e.g., Streptomyces sp.[1][2][3] ICN19 and RSF18).[4][5] They represent distinct structural congeners of the parent compound, geninthiocin (also known as geninthiocin A).[6]

The primary structural divergence lies in specific post-translational modifications (PTMs):

-

Ala-geninthiocin retains a saturated L-Alanine at the C-terminus, whereas the parent geninthiocin possesses a Dehydroalanine (Dha) residue (often referred to in older literature as "dealanine").

-

Val-geninthiocin contains an unmodified L-Valine residue within the macrocycle, lacking the hydroxylation found in the L-Hydroxyvaline (HyVal) residue of geninthiocin.[1][2][7]

These subtle atomic alterations dictate profound shifts in biological activity, switching the pharmacophore from a potent bacterial transcription inducer (TipA) to a cytotoxic agent or an antifungal compound.

The Geninthiocin Scaffold: Core Architecture

Geninthiocins belong to the d-series of thiopeptides, characterized by a 35-membered macrocycle. The scaffold is ribosomally synthesized and post-translationally modified (RiPP), featuring a central nitrogen-containing heterocycle.

Core Components[2][3][6]

-

Central Domain: A 2,3,6-trisubstituted pyridine ring.[1][2][7]

-

Macrocycle: Composed of multiple thiazole and oxazole rings, a methyloxazole , and modified amino acid residues including L-Threonine .[1][2][7]

-

Variable Regions:

-

Position 7 (Loop): The site of hydroxylation (Val vs. HyVal).

-

C-Terminus (Tail): The site of dehydration (Ala vs. Dha).

-

Structural Visualization

The following diagram illustrates the core scaffold and the specific loci of variation for the geninthiocin family.

Figure 1: Structural divergence map of the Geninthiocin family highlighting the R-group substitutions at Position 7 and the C-terminus.

Structural Characterization & Identification

Accurate differentiation requires high-resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR).

Comparative Chemical Data

The table below summarizes the diagnostic signals that distinguish the three congeners.

| Feature | Geninthiocin (Parent) | Ala-geninthiocin | Val-geninthiocin |

| Molecular Formula | C₅₀H₄₉N₁₅O₁₅S | C₅₀H₅₁N₁₅O₁₅S | C₅₀H₄₉N₁₅O₁₄S |

| Calc.[1][2][7] Mass (M+H)⁺ | ~1132.3 Da | ~1134.3 Da | ~1116.3 Da |

| C-Terminal Residue | Dehydroalanine (Dha) (Unsaturated) | L-Alanine (Ala) (Saturated) | Dehydroalanine (Dha) (Unsaturated) |

| Residue 7 (Loop) | L-Hydroxyvaline (Hydroxylated) | L-Hydroxyvaline (Hydroxylated) | L-Valine (Non-hydroxylated) |

| Key ¹H NMR Signal | |||

| Key ¹³C NMR Signal |

Diagnostic Fragmentation (MS/MS)[4]

-

Val-geninthiocin: The loss of the Val residue yields a mass shift of -99 Da compared to the parent scaffold.[4]

-

Geninthiocin/Ala-geninthiocin: The loss of the HyVal residue yields a mass shift of -115 Da .[4]

-

Ala-geninthiocin: The C-terminal fragmentation pattern lacks the characteristic cleavage of the

bond associated with the dehydroalanine moiety found in the parent.

Biosynthetic Origins

The structural differences arise from the specificity and timing of enzymes within the biosynthetic gene cluster (BGC). The biosynthesis follows the RiPP paradigm:

-

Precursor Peptide (GenA): Ribosomally synthesized.[8]

-

Cyclization/Dehydration: Formation of thiazoles/oxazoles and dehydration of Ser/Thr residues.

-

P450 Oxidation (GenH): The cytochrome P450 monooxygenase GenH is responsible for the hydroxylation of Valine at position 7.[3][8]

-

Val-geninthiocin is likely a "shunt" product or result of GenH inactivity, where the Val7 residue escapes hydroxylation.

-

Ala-geninthiocin represents an intermediate where the C-terminal Alanine was not dehydrated to Dehydroalanine (Dha) by the lantibiotic-like dehydratase machinery.

Figure 2: Biosynthetic logic flow showing the divergence points for Ala- and Val-geninthiocin.

Functional Implications (SAR)

The structural modifications drastically alter the Structure-Activity Relationship (SAR).

| Compound | Primary Activity | Target Mechanism | Potency Notes |

| Geninthiocin | TipA Inducer | Binds TipA (transcriptional regulator) | Potent inducer; Moderate antibacterial. |

| Ala-geninthiocin | Cytotoxic | Unknown (likely membrane/protein interaction) | IC₅₀ 6 nM against A549 lung carcinoma.[3][5] Lower antibacterial activity than parent. |

| Val-geninthiocin | Antifungal / Cytotoxic | Membrane disruption (presumed) | Active against Mucor hiemalis. Inactive against Gram-negatives.[1][9] |

Key Insight: The conversion of the C-terminal Dha to Ala (in Ala-geninthiocin) significantly enhances cytotoxicity against mammalian cells while reducing bacterial selectivity. The loss of the hydroxyl group at Val7 (in Val-geninthiocin) shifts the spectrum towards antifungal activity.

Experimental Protocols

Protocol A: Isolation from Streptomyces sp.[2][4][5][6][10][11][12]

Objective: Purify Ala- and Val-geninthiocin from fermentation broth.

-

Fermentation: Cultivate Streptomyces sp. (e.g., ICN19 or RSF18) in M2 medium (10 g starch, 4 g yeast extract, 2 g peptone, 1 L seawater) at 28°C, 95 rpm for 7 days.

-

Extraction:

-

Separate mycelium from broth via centrifugation.

-

Filtrate: Adsorb on Amberlite XAD-16 resin; elute with Methanol.

-

Mycelium: Extract with Acetone/Ethyl Acetate.[4]

-

-

Purification:

-

Combine extracts and evaporate to dryness.

-

Perform Flash Chromatography on Silica Gel (Gradient: CHCl₃

CHCl₃:MeOH). -

Final Isolation: RP-HPLC (C18 column).

-

Mobile Phase: MeCN/H₂O gradient (e.g., 40% to 100% MeCN over 30 min).

-

Detection: UV at 254 nm.

-

-

Protocol B: Structural Confirmation (NMR)

Objective: Distinguish Val-geninthiocin from Geninthiocin.

-

Solvent: Dissolve 2-5 mg of purified compound in DMSO-

. -

Acquisition: Acquire ¹H NMR and ¹³C NMR spectra (minimum 500 MHz).

-

Analysis:

-

Check Region

0.9 - 1.3 ppm:-

Look for singlets at ~1.22 ppm

Indicates HyVal (Geninthiocin/Ala-geninthiocin). -

Look for doublets at ~0.97 ppm

Indicates Val (Val-geninthiocin).[4]

-

-

Check Region

5.0 - 6.0 ppm:-

Look for olefinic protons characteristic of Dehydroalanine (Geninthiocin/Val-geninthiocin).

-

Absence of these signals and presence of a methyl doublet at ~1.4 ppm indicates Alanine (Ala-geninthiocin).

-

-

References

-

Iniyan, A. M., et al. (2019). "Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[1][2][3][7][8][10] ICN19." The Journal of Antibiotics, 72, 99–105.[3][8] Link

-

Sajid, I., et al. (2008). "Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp. RSF18." FEMS Microbiology Letters / ResearchGate. Link

-

Yun, B. S., et al. (1994). "Microbial metabolites with TipA promoter inducing activity.[11] II. Geninthiocin, a novel thiopeptide produced by Streptomyces sp.[1][2][3][5][7][8][11][12][13] DD84." The Journal of Antibiotics, 47(9), 969-975. Link

-

Dhandapani, R., et al. (2020). "Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects." Marine Drugs, 18(2),[2] 92. Link

-

Liu, Q., et al. (2023). "Cytochromes P450 Associated with the Biosyntheses of Ribosomally Synthesized and Post-translationally Modified Peptides." ACS Bio & Med Chem Au. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi-res.com [mdpi-res.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biorxiv.org [biorxiv.org]

- 10. scispace.com [scispace.com]

- 11. toku-e.com [toku-e.com]

- 12. nva.sikt.no [nva.sikt.no]

- 13. Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Characterization of Geninthiocins A–F

Content Type: Technical Whitepaper Subject: Structural Elucidation, Biosynthesis, and Therapeutic Profiling of Geninthiocin Thiopeptides Source Organism: Streptomyces sp.[1][2][3][4] (Strains CPCC 200267, ICN19, RSF18)[5]

Executive Summary

The Geninthiocins (A–F) represent a specialized class of 35-membered macrocyclic thiopeptide antibiotics produced by Streptomyces species.[3][5] Characterized by a sulfur-rich scaffold containing multiple thiazole and oxazole rings, these compounds exhibit a sharp structure-activity relationship (SAR) dependent on their C-terminal tail regions.[5] While Geninthiocin A demonstrates potent antibacterial activity against Gram-positive pathogens (MRSA, Enterococcus), the recently characterized congeners E and F, along with B and Val-geninthiocin, display significant anti-influenza A (H1N1) viral activity.[5] This guide details the physicochemical characterization, isolation protocols, and mechanistic divergence of this compound family.

Structural Characterization & Physicochemical Properties[1][3][4][5][6]

The core structure of all Geninthiocins is a 35-membered macrocycle anchored by a central nitrogen-containing heterocycle (typically a pyridine or dehydropiperidine moiety).[5] The differentiation among congeners A–F primarily occurs at the C-terminal tail and specific amino acid residues within the core.

Comparative Structural Analysis

The structural elucidation relies on High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and 1D/2D Nuclear Magnetic Resonance (NMR).[5][6]

| Compound | Key Structural Feature (C-Terminal Tail) | Molecular Formula | Key Activity |

| Geninthiocin A | Full Tail: -Dha-Dha-NH₂ | C₅₀H₄₉N₁₅O₁₅S | Potent Antibacterial (Gram+) |

| Geninthiocin B | Deoxy-variant (Valine substitution) | C₅₀H₄₉N₁₅O₁₄S | Antiviral (H1N1) |

| Geninthiocin C | Modified Tail: -Dha-Ala-NH₂ | C₅₀H₅₁N₁₅O₁₅S | Inactive Antibacterial |

| Geninthiocin D | Truncated Tail: -NH₂ | C₄₄H₄₃N₁₃O₁₃S | Inactive Antibacterial |

| Geninthiocin E | Novel Cyclic Congener (OSMAC derived) | C₅₀H₅₁N₁₅O₁₅S | Antiviral (IC₅₀ 28.7 µM) |

| Geninthiocin F | Novel Cyclic Congener (OSMAC derived) | Var.[5] | Antiviral |

| Val-Geninthiocin | Desoxy-geninthiocin analog | C₅₀H₄₉N₁₅O₁₄S | Antiviral (IC₅₀ 15.3 µM) |

Note: "Dha" = Dehydroalanine.[7] The presence of the tandem Dha tail in Geninthiocin A is critical for ribosomal binding.

Stereochemical Determination (Marfey’s Method)

Absolute configuration of the amino acids (e.g., Threonine, Valine, Alanine) is determined using Marfey’s Method .[5]

-

Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).[5]

-

Principle: FDAA reacts with the hydrolysate amino acids to form diastereomers.

-

Detection: LC-MS analysis compares retention times of the derivatized natural amino acids against authentic L- and D-standards.[5]

-

Result: In Geninthiocin C, the terminal Alanine was confirmed as L-Ala , distinguishing it from potential D-Ala epimers common in bacterial non-ribosomal peptides.[5]

Experimental Protocols

Fermentation & Isolation (OSMAC Strategy)

To access minor congeners like Geninthiocins E and F, the One Strain Many Compounds (OSMAC) strategy is employed to activate silent biosynthetic gene clusters.[5]

Step-by-Step Workflow:

-

Seed Culture: Inoculate Streptomyces sp. CPCC 200267 into TSB medium; incubate at 28°C for 48h.

-

Fermentation: Transfer to production media (e.g., soluble starch, glucose, peptone, CaCO₃).[5] Incubate for 7–10 days at 28°C, 180 rpm.

-

Extraction:

-

Centrifuge broth to separate mycelia and supernatant.

-

Extract supernatant with Ethyl Acetate (EtOAc) (3x).[5]

-

Extract mycelia with Acetone , evaporate, then partition with EtOAc.

-

-

Defatting: Wash the crude EtOAc extract with n-Heptane to remove lipids and fatty acids.

-

Purification:

Visualization of Isolation Workflow

Figure 1: Optimized isolation workflow for Geninthiocin congeners using solvent partitioning and chromatography.

Biological Activity & Mechanism of Action[6][9][10][11][12]

Antibacterial Activity (The "Tail" Effect)

Geninthiocins exhibit a strict structural requirement for antibacterial efficacy.[5]

-

Target: Bacterial Ribosome (50S subunit/L11 protein interface).[5]

-

Mechanism: Inhibition of protein synthesis by preventing the binding of Elongation Factor G (EF-G).[5][8]

-

Data:

-

Geninthiocin A: MIC < 0.5 µg/mL against MRSA and VRE. The rigid -Dha-Dha-NH₂ tail is essential for locking the molecule into the ribosomal cleft.[5]

-

Geninthiocins C & D: Inactive (MIC > 64 µg/mL).[5] The alteration (Ala substitution) or truncation of the tail destroys the binding affinity, proving the tail is the pharmacophore for antibacterial action.

-

Antiviral Activity (Influenza A H1N1)

Surprisingly, congeners that lose antibacterial potency often retain or gain antiviral activity, suggesting a secondary mechanism of action unrelated to the bacterial ribosome.

-

Active Compounds: Geninthiocin E, F, B, and Val-geninthiocin.[1][3][5]

-

Potency:

-

Proposed Mechanism: Interference with viral entry or fusion, potentially interacting with hemagglutinin or the viral envelope lipid bilayer, a known trait of certain amphipathic thiopeptides.

Cytotoxicity[4][7]

-

Potency: Ala-geninthiocin shows high cytotoxicity (IC₅₀ ~6 nM), indicating that while these compounds are potent, their therapeutic window must be carefully managed during drug development.[5]

Structure-Activity Relationship Diagram

Figure 2: Structure-Activity Relationship (SAR) highlighting the critical role of the C-terminal tail in antibacterial versus antiviral efficacy.[5]

References

-

Li, S., et al. (2019). "Geninthiocins C and D from Streptomyces as 35-membered macrocyclic thiopeptides with modified tail moiety."[5] The Journal of Antibiotics, 72(2), 106-110.[5] Link

-

Sajid, I., et al. (2008). "Val-Geninthiocin: Structure Elucidation and MS Fragmentation of Thiopeptide Antibiotics Produced by Streptomyces sp.[7][9] RSF18." Zeitschrift für Naturforschung B, 63(10), 1223-1230.[5][7][9] Link

-

Iniyan, A. M., et al. (2019). "Ala-geninthiocin, a new broad spectrum thiopeptide antibiotic, produced by a marine Streptomyces sp.[5][9] ICN19." The Journal of Antibiotics, 72, 99–105. Link[5][9]

-

Yu, L., et al. (2022). "Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp.[1][5] CPCC 200267 using OSMAC strategy." The Journal of Antibiotics, 76, 102–108. Link

Sources

- 1. Geninthiocins E and F, two new cyclic thiopeptides with antiviral activities from soil-derived Streptomyces sp. CPCC 200267 using OSMAC strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]